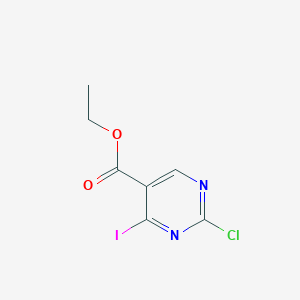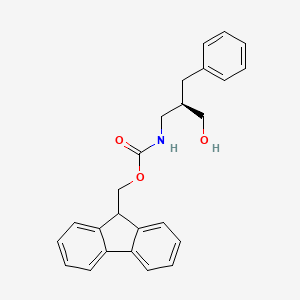
(9H-Fluoren-9-yl)methyl (R)-(2-benzyl-3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a fluorenyl group, a benzyl group, and a hydroxypropyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with ®-(2-benzyl-3-hydroxypropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-oxopropyl)carbamate.
Reduction: Formation of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-3-methylbutan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate is unique due to the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This makes it a valuable compound for specific applications where strong hydrophobic interactions are required.
Properties
Molecular Formula |
C25H25NO3 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-benzyl-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28)/t19-/m1/s1 |
InChI Key |
CJIWVCFWQMGRJF-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


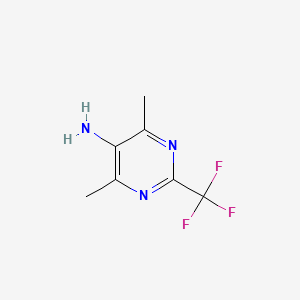
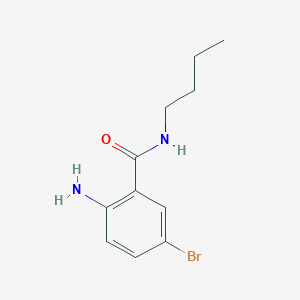
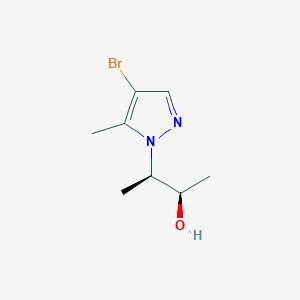
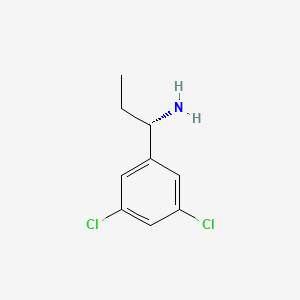
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
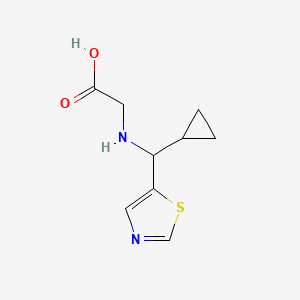

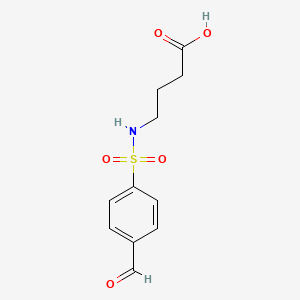

![(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12987799.png)
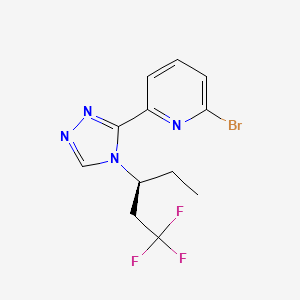

![8-Bromo-3,4-dihydropyrido[2,3-f][1,4]oxazepin-5(2H)-one](/img/structure/B12987810.png)
